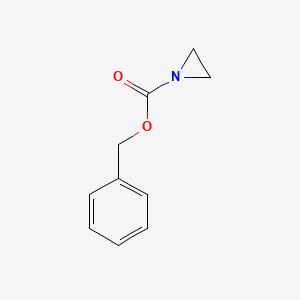

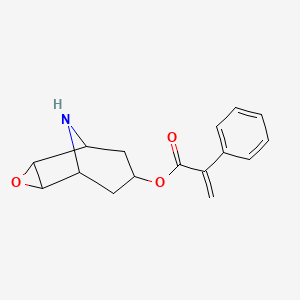

![molecular formula C20H13Cl2N3O3 B3035019 1-[(4-氯苄基)氧基]-2-(4-氯苯基)-6-硝基-1H-1,3-苯并咪唑 CAS No. 282523-42-6](/img/structure/B3035019.png)

1-[(4-氯苄基)氧基]-2-(4-氯苯基)-6-硝基-1H-1,3-苯并咪唑

描述

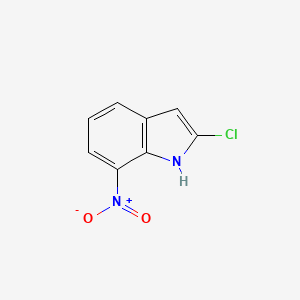

The compound 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. The presence of chloro and nitro substituents on the benzimidazole core structure can significantly influence the compound's reactivity and biological activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with substituted aromatic aldehydes. In the case of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the synthesis can be carried out using sodium metabisulfite as an oxidative reagent, followed by a reaction with substituted halides in the presence of potassium carbonate. Microwave irradiation has been shown to enhance the yields of these reactions, producing the desired compounds in moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the chloro and nitro substituted ones, can be elucidated using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole has been reported to react with pyridine without the need for an additional base. The reactivity of these compounds can be influenced by the substituents on the benzimidazole ring, which can affect the electron density and steric hindrance around the reactive centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting point, solubility, and acidity, are affected by the substituents on the benzene ring. For example, the presence of a methyl group can decrease solubility and acidity, while chloro and nitro groups can increase these properties. These properties are important for the compound's biological activity and its potential as a pharmaceutical agent .

科学研究应用

抗菌和抗癌特性:Pham 等人 (2022 年) 对苯并咪唑衍生物(包括与 1-[(4-氯苄基)氧基]-2-(4-氯苯基)-6-硝基-1H-1,3-苯并咪唑在结构上相似的化合物)的研究发现,有效的抗菌化合物对 MSSA 和 MRSA 有效。这些化合物在杀死各种癌细胞方面也显示出有希望的结果,具有低 μM IC50 值 (Pham 等人,2022)。

分子结构和氢键:Yang 等人 (2007 年) 分析了 1-[(4-氯苄基)氧基]-2-(4-氯苯基)-6-硝基-1H-1,3-苯并咪唑的分子结构。他们发现了有助于分子稳定性和潜在相互作用的特定二面角和氢键 (Yang 等人,2007)。

抗菌和抗真菌活性:Vlaović 等人 (1992 年) 合成了各种苯并咪唑衍生物并测试了它们的抗菌活性。他们观察到这些化合物中的一般构效关系 (Vlaović 等人,1992)。

密度泛函研究:Zhao 等人 (2007 年) 对 1H-苯并咪唑进行了密度泛函理论 (DFT) 研究,提供了对这些化合物的优化几何构型和潜在配体活性的见解 (Zhao 等人,2007)。

降压活性:Sharma 等人 (2010 年) 合成了具有降压剂潜力的苯并咪唑衍生物。他们的研究强调了这些化合物在降低血压方面的显着活性 (Sharma 等人,2010)。

作用机制

Target of Action

Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with various biological targets .

Mode of Action

Benzimidazoles typically interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors .

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The solubility of related compounds, such as 4-chlorobenzyl chloride, in water is known to be low , which could impact the bioavailability of this compound.

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Related compounds, such as 4-chlorobenzyl chloride, are known to be stable under recommended storage conditions and are incompatible with oxidizing agents, bases, and active metals .

属性

IUPAC Name |

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O3/c21-15-5-1-13(2-6-15)12-28-24-19-11-17(25(26)27)9-10-18(19)23-20(24)14-3-7-16(22)8-4-14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFHYKYZDFIACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801151072 | |

| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole | |

CAS RN |

282523-42-6 | |

| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

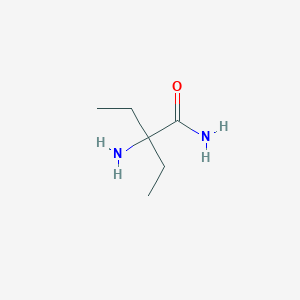

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)

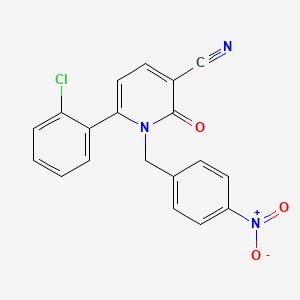

![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)

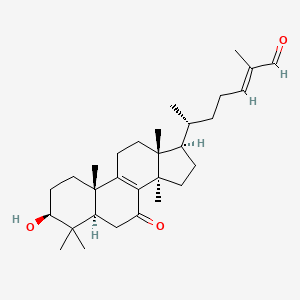

![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)

![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)